molecular formula C12H19NO4 B2528328 2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 1858178-01-4

2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No. B2528328
CAS RN: 1858178-01-4
M. Wt: 241.287
InChI Key: KOSVYFCNHQQNBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid" is a structurally complex molecule that is likely to be a derivative of bicyclic amino acids. These compounds are of significant interest due to their potential biological activity and their use as building blocks in medicinal chemistry.

Synthesis Analysis

The synthesis of bicyclic amino acid derivatives often involves stereoselective or enantioselective methods to ensure the correct spatial arrangement of atoms, which is crucial for their biological activity. For instance, the stereoselective synthesis of 2-amino-3-fluoro bicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives has been achieved using the Corey-Link methodology, which is a testament to the complexity and precision required in synthesizing such molecules . Similarly, enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives have been described, utilizing intramolecular cyclopropanation as a key step . These methods underscore the intricate strategies employed to construct the bicyclic framework and introduce functional groups in a controlled manner.

Molecular Structure Analysis

The molecular structure of bicyclic amino acids is characterized by a constrained ring system that can influence the conformation and, consequently, the reactivity and interaction with biological targets. The synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid demonstrates the importance of stereochemistry in these molecules . Additionally, the use of computational methods such as ab initio calculations can provide insights into the factors that govern the selectivity and stability of these compounds .

Chemical Reactions Analysis

Bicyclic amino acids can undergo various chemical reactions, which are essential for further functionalization or for probing their biological activity. For example, the synthesis of 2-substituted bicyclo[2.1.0]pentanes from bicyclo[3.1.0]hexan-2-one involves ring contraction and Baeyer–Villiger oxidation, highlighting the reactivity of the bicyclic core . Moreover, the synthesis of constrained cycloalkyl analogues of glutamic acid involves asymmetric cyclopropanation and Bucherer–Bergs reactions, indicating the versatility of these molecules in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic amino acids, such as solubility, stability, and reactivity, are influenced by their molecular structure. The synthesis of derivatives with different substituents, such as the 3-(tert-butoxycarbonyl) group, can alter these properties and affect their suitability for use in various applications . The constrained structure of these compounds can also impact their pharmacokinetic and pharmacodynamic profiles, which is crucial for their development as therapeutic agents.

Scientific Research Applications

Neuroprotective Potential

Radiolabeling studies have demonstrated the potential of methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, a compound structurally similar to the one of interest, as a neuroprotective drug. Labeled with C-11 for Positron Emission Tomography (PET) imaging, it showed significant brain uptake, particularly in cortical areas, suggesting its ability to cross the blood-brain barrier and accumulate in regions associated with neuroprotection (Meixiang Yu et al., 2003).

Organic Synthesis and Chemical Studies

  • Synthesis of Novel Inhibitors

    The compound 2-aza-bicyclo[3.1.0]hexane-1-carboxylic acid and its derivatives have been explored for their role in inhibiting ethylene biosynthesis, a critical process in plant biology. This indicates the chemical's utility in agricultural research and potential applications in controlling plant growth and ripening processes (F. L. Switzer et al., 1989).

  • Material Science Applications

    Alicyclic polymers incorporating structures similar to the chemical have been synthesized for use as 193 nm photoresist materials in lithography. These studies reveal the compound's relevance in developing advanced materials for microfabrication and semiconductor manufacturing (U. Okoroanyanwu et al., 1998).

  • Amino Acid Analogues

    Research has also focused on synthesizing amino acid analogues featuring bicyclo[3.1.0] hexane cores. These analogues, including methanoproline and azabicyclo[3.1.0]hex-6-ylamine, serve as potent intermediates in the synthesis of antibiotics and bioactive compounds, highlighting the broader utility of the core structure in drug discovery and development (C. Jimeno et al., 2011).

Transport and Biological Activity

The synthesis of isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids, compared with a widely used amino acid analogue, demonstrated specificity to membrane transport systems in tumor and hepatoma cells. This suggests the potential for designing more effective drug delivery systems or modulators of cellular transport mechanisms (H. Christensen et al., 1983).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As it is intended for research use only, it should be handled with appropriate safety measures.

Future Directions

Bicyclo[2.1.1]hexanes, such as this compound, are playing an increasingly important role in the development of new bio-active compounds . They are still underexplored from a synthetic accessibility point of view, suggesting a promising area for future research .

Mechanism of Action

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-12(9(14)15)5-4-7-6-8(7)12/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSVYFCNHQQNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC2C1C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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